molecular formula C14H14FNO2S B10973264 N-(3-ethylphenyl)-3-fluorobenzenesulfonamide

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B10973264
M. Wt: 279.33 g/mol
InChI Key: JGQGTNDYQOMFOR-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, a fluorine atom on a benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-fluorobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 3-ethylphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group reacts with a sulfonyl chloride, such as 3-fluorobenzenesulfonyl chloride, under basic conditions to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-3-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The ethyl and fluorine substituents can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-4-fluorobenzenesulfonamide: Similar structure but with the fluorine atom in a different position.

    N-(3-ethylphenyl)-3-chlorobenzenesulfonamide: Chlorine instead of fluorine.

    N-(3-ethylphenyl)-3-bromobenzenesulfonamide: Bromine instead of fluorine.

Uniqueness

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group also adds to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-2-11-5-3-7-13(9-11)16-19(17,18)14-8-4-6-12(15)10-14/h3-10,16H,2H2,1H3

InChI Key

JGQGTNDYQOMFOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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